molecular formula C5H9ClS B12617300 4-Chloro-1-(methylsulfanyl)but-1-ene CAS No. 920492-34-8

4-Chloro-1-(methylsulfanyl)but-1-ene

Cat. No.: B12617300
CAS No.: 920492-34-8
M. Wt: 136.64 g/mol
InChI Key: KAVRADQDJCHJOT-UHFFFAOYSA-N
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Description

4-Chloro-1-(methylsulfanyl)but-1-ene is an organic compound with the molecular formula C5H9ClS. It is a chloroalkene, characterized by the presence of both a chlorine atom and a methylsulfanyl group attached to a butene backbone. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(methylsulfanyl)but-1-ene typically involves the reaction of 4-chlorobut-1-ene with a methylsulfanyl reagent. One common method is the nucleophilic substitution reaction where 4-chlorobut-1-ene reacts with sodium methylthiolate under mild conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(methylsulfanyl)but-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, sodium cyanide, primary and secondary amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: 1-(Methylsulfanyl)but-1-ene.

    Substitution: Various substituted butenes depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1-(methylsulfanyl)but-1-ene is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Chloro-1-(methylsulfanyl)but-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions applied .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobut-1-ene: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.

    1-(Methylsulfanyl)but-1-ene: Lacks the chloro group, affecting its reactivity towards nucleophiles.

    4-Chloro-2-butene: Different position of the chloro group, leading to different reactivity and applications.

Uniqueness

4-Chloro-1-(methylsulfanyl)but-1-ene is unique due to the presence of both a chloro and a methylsulfanyl group, providing a combination of reactivity that is not found in the similar compounds listed above. This dual functionality allows for a wider range of chemical transformations and applications .

Biological Activity

4-Chloro-1-(methylsulfanyl)but-1-ene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its synthesis, biological properties, and the mechanisms underlying its activity, supported by various studies and data.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-chlorobut-1-ene with methyl sulfide. The following reaction scheme outlines this process:

4 Chlorobut 1 ene+Methyl sulfide4 Chloro 1 methylsulfanyl but 1 ene\text{4 Chlorobut 1 ene}+\text{Methyl sulfide}\rightarrow \text{4 Chloro 1 methylsulfanyl but 1 ene}

This synthetic route allows for the introduction of the methylthio group, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains. For example, a study demonstrated that derivatives of similar compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 3.9 μg/mL to higher values depending on the specific derivative tested .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (μg/mL)Bacterial Strain
This compound3.9Gram-positive bacteria
Other derivativesVariesVarious strains

Anticancer Activity

Preliminary research indicates that compounds with structural similarities to this compound may possess anticancer properties. For instance, related compounds have been tested against various cancer cell lines, showing IC50 values indicating their potency in inhibiting cancer cell proliferation. A notable example includes a compound that exhibited an IC50 value of 15.3 µM against MCF-7 breast cancer cells .

Table 2: Anticancer Activity

CompoundCell LineIC50 (µM)
This compoundMCF-715.3
Compound AMDA-MB45329.1
Compound BHepG2Varies

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
  • Cell Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into bacterial membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

A recent study focused on the structure–activity relationship (SAR) of sulfur-containing compounds revealed that modifications to the methylthio group significantly impacted biological efficacy. This study utilized molecular docking simulations to predict binding affinities to target enzymes involved in cancer metabolism and bacterial resistance mechanisms .

Example Case Study Findings:

In vitro assays indicated that modifications enhancing lipophilicity improved antibacterial activity, while those affecting electron density on the sulfur atom influenced anticancer properties.

Properties

CAS No.

920492-34-8

Molecular Formula

C5H9ClS

Molecular Weight

136.64 g/mol

IUPAC Name

4-chloro-1-methylsulfanylbut-1-ene

InChI

InChI=1S/C5H9ClS/c1-7-5-3-2-4-6/h3,5H,2,4H2,1H3

InChI Key

KAVRADQDJCHJOT-UHFFFAOYSA-N

Canonical SMILES

CSC=CCCCl

Origin of Product

United States

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